
2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid” is a complex organic molecule. It is a derivative of pyrazole, a five-membered heterocycle that is a class of compounds particularly useful in organic synthesis . Pyrazole derivatives are known to possess almost all types of pharmacological activities and are present in pharmacological agents of diverse therapeutic categories .
Synthesis Analysis
The synthesis of such compounds often involves the use of a variety of methods and synthetic analogues . A series of 3-(4-chlorophenyl)-4-substituted pyrazoles were synthesized and tested for antifungal activity against a pathogenic strain of fungi and antibacterial activity against Gram-positive and Gram-negative organisms .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied, given the presence of multiple reactive groups in its structure. Pyrazole derivatives are known to participate in a wide range of chemical reactions .Aplicaciones Científicas De Investigación
Antiviral and Anticancer Properties
Research has demonstrated that derivatives of 1,3,4-thiadiazole, which is structurally related to the compound , possess significant antiviral and anticancer activities. For instance, sulfonamide derivatives incorporating the 5-(4-chlorophenyl)-1,3,4-thiadiazole moiety have shown anti-tobacco mosaic virus activity, indicating potential antiviral applications (Chen et al., 2010). Furthermore, compounds featuring ureido/thioureido benzenesulfonamide derivatives linked to a 1,3,4-thiadiazol moiety have been evaluated for their anticancer activity, with some showing promising results against human colorectal carcinoma and human cervix carcinoma cell lines (Karakuş et al., 2018).
Corrosion Inhibition
Thiadiazole derivatives have also been investigated for their corrosion inhibition properties, which could be relevant for the compound . Quinoxaline derivatives, including those with a 1,3,4-thiadiazole moiety, have been studied as corrosion inhibitors for mild steel in acidic mediums, displaying high inhibition efficiency and acting as mixed-type inhibitors (Saraswat & Yadav, 2020). This suggests potential applications in materials science and engineering to protect metals from corrosive environments.
Antimicrobial and Antitubercular Effects
Compounds with a 1,3,4-thiadiazole backbone have been synthesized and tested for their antimicrobial and antitubercular activities. Pyrimidine-based thiazolidinones and azetidinones containing a 4-chlorophenyl moiety have demonstrated significant antibacterial, antifungal, and antitubercular properties against various microorganisms, indicating the potential of thiadiazole derivatives in developing new antimicrobial agents (Patel et al., 2006).
Direcciones Futuras
The future research directions for this compound could include further exploration of its synthesis, chemical reactions, and biological activities. Given the wide range of activities associated with pyrazole derivatives, this compound could have potential applications in various fields such as medicine and agriculture .
Propiedades
IUPAC Name |
2-[[5-[(4-chlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O3S2/c1-2-3-4-11(12(21)22)24-15-20-19-14(25-15)18-13(23)17-10-7-5-9(16)6-8-10/h5-8,11H,2-4H2,1H3,(H,21,22)(H2,17,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMYWZVZEOFEPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)SC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

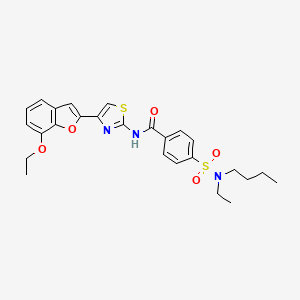
![(3S,3'S,4S,4'S)-3,3'-Dimethyl-7,7',9,9'-tetramethoxy-3,3',4,4'-tetrahydro-4-acetoxy-5,5'-bi[1H-naphtho[2,3-c]pyran]-4',10,10'-triol](/img/structure/B2511112.png)
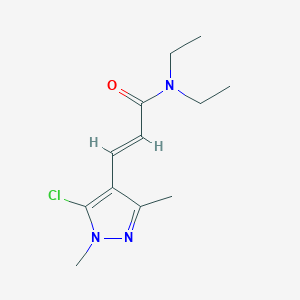
![N-methyl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-phenylacetamide](/img/structure/B2511114.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2511116.png)

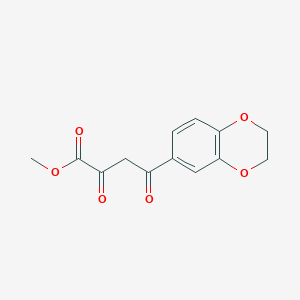
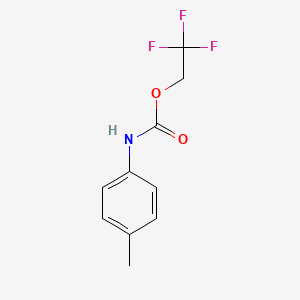
![3-(4-bromophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2511124.png)
![2-methoxy-4-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2511126.png)
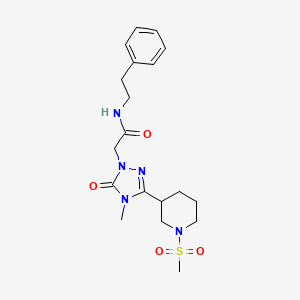
![(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2511129.png)
![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine](/img/structure/B2511130.png)
![1-{4-[(5-Formylpyrimidin-2-yl)amino]phenyl}piperidine-4-carboxamide](/img/structure/B2511133.png)